
N~2~-(Trifluoroacetyl)asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(Trifluoroacetyl)asparagine is a derivative of asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The trifluoroacetyl group is introduced to the asparagine molecule, resulting in a compound with unique chemical properties. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Trifluoroacetyl)asparagine typically involves the reaction of asparagine with trifluoroacetic anhydride. The reaction is carried out in an aqueous medium under alkaline conditions to facilitate the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Reactants: Asparagine and trifluoroacetic anhydride.
Conditions: Aqueous medium, alkaline pH.
Procedure: The reactants are mixed and allowed to react, resulting in the formation of N2-(Trifluoroacetyl)asparagine.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and controlled reaction conditions helps achieve efficient production. The industrial method involves:
Reactors: Continuous flow reactors.
Control: Precise control of pH, temperature, and reactant concentrations.
Purification: Techniques such as crystallization and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
N~2~-(Trifluoroacetyl)asparagine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to release asparagine and trifluoroacetic acid.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions facilitate hydrolysis.
Oxidation/Reduction: Specific oxidizing or reducing agents are required, depending on the desired reaction.
Major Products Formed
Substitution: Various substituted derivatives of asparagine.
Hydrolysis: Asparagine and trifluoroacetic acid.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
科学研究应用
N~2~-(Trifluoroacetyl)asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and stability.
Medicine: Investigated for potential therapeutic applications, including cancer treatment.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of N2-(Trifluoroacetyl)asparagine involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound’s ability to interact with enzymes and proteins, affecting their function. Key pathways include:
Protein Modification: The compound can modify proteins, altering their activity and stability.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: Involved in cellular signaling pathways, influencing cell growth and differentiation.
相似化合物的比较
N~2~-(Trifluoroacetyl)asparagine is unique due to the presence of the trifluoroacetyl group. Similar compounds include:
N~2~-(Trifluoroacetyl)lysine: Another trifluoroacetylated amino acid with different biological properties
属性
CAS 编号 |
35146-48-6 |
|---|---|
分子式 |
C6H7F3N2O4 |
分子量 |
228.13 g/mol |
IUPAC 名称 |
4-amino-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |
InChI |
InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-2(4(13)14)1-3(10)12/h2H,1H2,(H2,10,12)(H,11,15)(H,13,14) |
InChI 键 |
BJMXKMSTCRAHAJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[(4-bromo-2-chlorobenzene)sulfonyl]piperazine-1-carboxylate](/img/structure/B15303333.png)
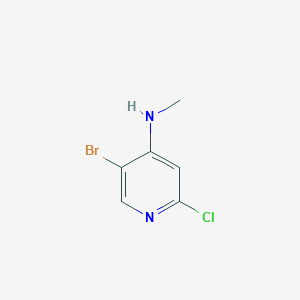
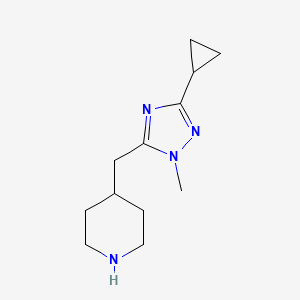

![rac-(1R,2S,5S)-3-oxabicyclo[3.3.1]nonane-2-carboxylic acid, endo](/img/structure/B15303358.png)
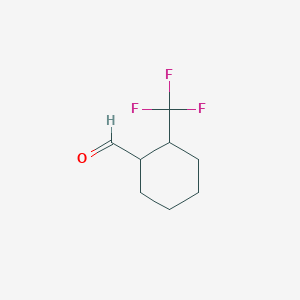

![Benzyl ((2-(hydroxymethyl)spiro[3.3]heptan-2-yl)methyl)carbamate](/img/structure/B15303392.png)

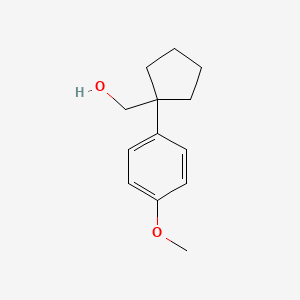

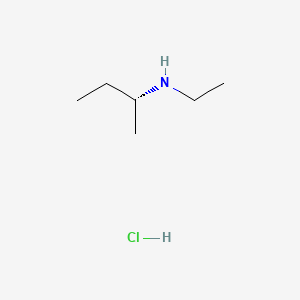
![N-[2-(2,5-dichlorothiophen-3-yl)ethyl]guanidine hydrochloride](/img/structure/B15303419.png)
![{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl methanesulfonate](/img/structure/B15303433.png)
